1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol
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Overview
Description
1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol is a chemical compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes an isobutyl group, a thiophene ring, and a pyrazole core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between an isobutyl-substituted hydrazine and a thiophene-containing aldehyde or ketone can lead to the formation of the pyrazole ring. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring environmental safety. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions: 1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or thiophene rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research studies have explored its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-amine
- 1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile
Comparison: Compared to these similar compounds, 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol has unique properties due to the presence of the hydroxyl group at the 5-position of the pyrazole ring. This hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Additionally, the specific substitution pattern on the pyrazole and thiophene rings can affect the compound’s overall stability and solubility, making it distinct from its analogs.
Properties
Molecular Formula |
C11H14N2OS |
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Molecular Weight |
222.31 g/mol |
IUPAC Name |
2-(2-methylpropyl)-5-thiophen-3-yl-1H-pyrazol-3-one |
InChI |
InChI=1S/C11H14N2OS/c1-8(2)6-13-11(14)5-10(12-13)9-3-4-15-7-9/h3-5,7-8,12H,6H2,1-2H3 |
InChI Key |
VAAMCLSUPSUEIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C=C(N1)C2=CSC=C2 |
Origin of Product |
United States |
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